molecular formula C10H14N2OS B255307 2-propylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one

2-propylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one

Cat. No. B255307
M. Wt: 210.3 g/mol
InChI Key: NTASIUGWNBHXPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-propylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one, commonly referred to as PTP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. PTP is a cyclic sulfonamide that has a unique structural feature, making it a promising candidate for the development of novel therapeutic agents.

Mechanism of Action

The mechanism of action of PTP is not fully understood, but it is believed to act by inhibiting key enzymes and proteins involved in various biological processes. PTP has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. This inhibition can lead to the suppression of tumor growth and metastasis.
Biochemical and Physiological Effects:
PTP has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the activity of various enzymes involved in oxidative stress. PTP has also been shown to have neuroprotective effects, with potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

PTP has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular processes. PTP is also stable and can be easily synthesized in large quantities. However, PTP has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on PTP. One area of interest is the development of PTP analogs with improved pharmacological properties, such as increased solubility and reduced toxicity. Another area of interest is the investigation of PTP's potential as an antiviral agent, particularly against emerging viral diseases. Additionally, further studies are needed to fully understand the mechanism of action of PTP and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of PTP is a multi-step process that involves the reaction of 2,4-dichloro-5-methylpyrimidine with potassium thioacetate, followed by the addition of a propyl group to the sulfur atom. The final step involves the cyclization of the resulting compound to form PTP. The synthesis of PTP is a challenging process that requires careful optimization of reaction conditions to obtain high yields and purity.

Scientific Research Applications

PTP has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. PTP has also been investigated for its potential as an antiviral agent, with promising results against HIV-1 and HCV.

properties

Product Name

2-propylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one

Molecular Formula

C10H14N2OS

Molecular Weight

210.3 g/mol

IUPAC Name

2-propylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one

InChI

InChI=1S/C10H14N2OS/c1-2-6-14-10-11-8-5-3-4-7(8)9(13)12-10/h2-6H2,1H3,(H,11,12,13)

InChI Key

NTASIUGWNBHXPR-UHFFFAOYSA-N

Isomeric SMILES

CCCSC1=NC(=O)C2=C(N1)CCC2

SMILES

CCCSC1=NC(=O)C2=C(N1)CCC2

Canonical SMILES

CCCSC1=NC(=O)C2=C(N1)CCC2

Origin of Product

United States

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